6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one

Description

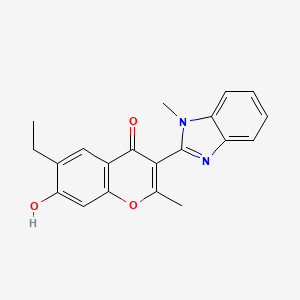

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one is a synthetic coumarin derivative with a molecular formula of C₁₈H₁₄N₂O₃ and a molecular weight of 306.32 g/mol . Its structure features a chromen-4-one (coumarin) core substituted at position 6 with an ethyl group, position 7 with a hydroxyl group, position 2 with a methyl group, and position 3 with a 1-methylbenzimidazol-2-yl moiety (Figure 1).

The synthesis of this compound involves a multi-step route starting from substituted chromenone precursors. A reported method achieves a 32% yield via condensation reactions under controlled conditions, highlighting challenges in optimizing steric and electronic effects during benzimidazole coupling . Its CAS number is 210639-80-8, though conflicting identifiers (e.g., 139399-43-2) suggest variations in substituent patterns or nomenclature discrepancies .

Properties

IUPAC Name |

6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-4-12-9-13-17(10-16(12)23)25-11(2)18(19(13)24)20-21-14-7-5-6-8-15(14)22(20)3/h5-10,23H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFCQJBFHARTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzimidazole derivatives with chromen-4-one precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Antimicrobial Activity

Research has shown that coumarin derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains and fungi. Its mechanism of action may involve the disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarin derivatives. The compound 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one has demonstrated cytotoxic effects on cancer cell lines in vitro. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, thus offering therapeutic potential in treating inflammatory diseases.

Antiviral Activity

Recent studies have indicated that certain coumarin derivatives possess antiviral properties. While specific data on this compound's antiviral efficacy is limited, its structural similarities to other active compounds suggest potential activity against viral infections.

Synthesis and Characterization

The synthesis of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:

- Formation of the Chromenone Backbone : This is often achieved through cyclization reactions involving phenolic compounds.

- Introduction of Functional Groups : Hydroxyl and ethyl groups can be introduced through selective alkylation and hydroxylation reactions.

- Benzimidazole Substitution : The incorporation of the benzimidazole moiety can be performed via nucleophilic substitution or coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various coumarin derivatives, including 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one. The findings indicated a significant reduction in cell viability in several cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Benzimidazole Substituents

The target compound shares structural similarities with other coumarin-benzimidazole hybrids. For instance, 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazinyl)methyl]chromen-4-one (CAS unlisted ) adds a piperazinylmethyl group at position 6. This modification enhances solubility in polar solvents but reduces membrane permeability compared to the target compound, which lacks this substituent .

Pyrone Analogues from Marine Fungi

Compounds 95 and 96 isolated from Aspergillus sydowii (e.g., 2,3,5-trimethyl-6-(3-oxobutan-2-yl)-4H-pyran-4-one) are pyrone derivatives structurally analogous to coumarins. While they share a chromenone-like core, their substitution patterns (e.g., prenyl groups) confer distinct physicochemical properties, such as higher logP values (>3.5 vs. ~2.8 for the target compound), suggesting greater lipophilicity .

Benzodithiazine Derivatives

Benzodithiazines like 6-chloro-7-methyl-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine () exhibit sulfonamide and hydrazine substituents. These compounds demonstrate 90–93% synthesis yields, far exceeding the target compound’s 32%, likely due to simpler reaction pathways . However, their bioactivity profiles differ significantly, with benzodithiazines showing stronger sulfonamide-related enzyme inhibition .

Simple Coumarins

Unsubstituted coumarin (1,2-benzopyrone) lacks the ethyl, methyl, and benzimidazole groups of the target compound. Its simpler structure results in lower molecular weight (146.14 g/mol ) and higher metabolic clearance. The addition of the benzimidazole moiety in the target compound may enhance binding to cytochrome P450 enzymes or DNA gyrase, as seen in other benzimidazole-containing drugs .

Data Table: Key Comparative Properties

Research Findings and Implications

- Solubility vs. Permeability : The target compound’s ethyl and methyl groups balance lipophilicity for membrane penetration, whereas the piperazinylmethyl derivative’s polar group improves aqueous solubility at the cost of cellular uptake .

- Synthetic Challenges : Lower yields (32%) compared to benzodithiazines (90–93%) highlight the complexity of benzimidazole coupling reactions, necessitating optimized catalysts or solvents .

Biological Activity

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one is a complex organic compound characterized by its chromenone and benzimidazole functionalities. This compound has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The structural features of this compound suggest a diverse range of biological interactions and therapeutic applications.

Chemical Structure

The molecular formula of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one is C₁₈H₁₈N₂O₃, which includes:

- Chromenone core : This structure is known for its reactivity and biological activity.

- Benzimidazole moiety : Known for various biological effects, including antioxidant and antimicrobial properties.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections outline the key areas of biological activity associated with 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one.

Antioxidant Activity

Compounds containing hydroxyl groups, such as 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one, are often associated with antioxidant properties. Studies suggest that the presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Properties

The benzimidazole component of the compound has been linked to antimicrobial activity. Research on related compounds indicates that they can inhibit the growth of various bacteria and fungi, suggesting that 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one may possess similar properties.

Kinase Inhibition

The chromone core is known for its kinase inhibitory properties. Preliminary studies indicate that 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one may interact with specific kinase targets, potentially influencing pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one:

- Antioxidant Effects : A study on similar chromone derivatives demonstrated significant antioxidant activity through various assays, indicating a potential protective effect against oxidative damage in cellular models .

- Antimicrobial Activity : Research has shown that compounds with benzimidazole rings exhibit notable antimicrobial properties against a range of pathogens, suggesting that this compound could be effective in treating infections .

- Kinase Interaction Studies : Investigations into related chromone derivatives have highlighted their ability to inhibit specific kinases involved in cancer progression, warranting further exploration of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-y)chromen–4-one, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Ethyl-7-hydroxychromenone | Lacks the imidazole ring | Primarily known for antioxidant properties |

| 1-Methylbenzimidazole | Contains only the imidazole moiety | Focused on medicinal chemistry applications |

| 7-Hydroxyflavone | Similar chromenone structure | Exhibits strong antioxidant activity but lacks the benzimidazole component |

This table illustrates how the unique combination of chromenone and imidazole functionalities in 6-Ethyl-7-hydroxy–2-methyl–3–(1–methylbenzimidazol–2–yl)chromen–4–one may contribute to its distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.